molecular formula C17H23N5O B14949729 6-benzyl-3-[(2E)-2-heptylidenehydrazinyl]-1,2,4-triazin-5(2H)-one

6-benzyl-3-[(2E)-2-heptylidenehydrazinyl]-1,2,4-triazin-5(2H)-one

Cat. No.: B14949729
M. Wt: 313.4 g/mol
InChI Key: XZQJMGCHAHSRTJ-LDADJPATSA-N
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Description

6-BENZYL-3-[(2E)-2-HEPTYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that includes a triazine ring, a benzyl group, and a heptylidenehydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-3-[(2E)-2-HEPTYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzyl group can be introduced through nucleophilic substitution reactions, while the heptylidenehydrazinyl moiety is added via condensation reactions with hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-3-[(2E)-2-HEPTYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-BENZYL-3-[(2E)-2-HEPTYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-BENZYL-3-[(2E)-2-HEPTYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BENZYL-3-[(2E)-2-HEPTYLIDENEHYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazine ring with a heptylidenehydrazinyl moiety sets it apart from other similar compounds, making it a valuable subject for research and application in various fields .

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

6-benzyl-3-[(2E)-2-heptylidenehydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H23N5O/c1-2-3-4-5-9-12-18-21-17-19-16(23)15(20-22-17)13-14-10-7-6-8-11-14/h6-8,10-12H,2-5,9,13H2,1H3,(H2,19,21,22,23)/b18-12+

InChI Key

XZQJMGCHAHSRTJ-LDADJPATSA-N

Isomeric SMILES

CCCCCC/C=N/NC1=NN=C(C(=O)N1)CC2=CC=CC=C2

Canonical SMILES

CCCCCCC=NNC1=NN=C(C(=O)N1)CC2=CC=CC=C2

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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